molecular formula C10H12F3N B3039589 (1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine CAS No. 1212101-09-1

(1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine

Cat. No. B3039589
CAS RN: 1212101-09-1
M. Wt: 203.2 g/mol
InChI Key: JRSKXURJVQNHMS-SSDOTTSWSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .

Scientific Research Applications

Surface Diastereomeric Complexes

A study by Goubert and McBreen (2014) explored the formation of diastereomeric complexes between methyl benzoylformate and (R)-1-(1-naphthyl)ethylamine on Pt(111) surfaces using scanning tunneling microscopy. The research found distinct geometries formed by these complexes, providing insights into the steric hindrance effects and complexation patterns in materials science, which could have implications for catalysis and surface chemistry applications (Goubert & McBreen, 2014).

Practical Resolution of Amines

Sakai et al. (2004) conducted a practical resolution of 1-phenyl-2-(4-methylphenyl)ethylamine to obtain its enantiomers using a dielectrically controlled resolution method. This study highlights the importance of solvent dielectric constant and water content in the chiral discrimination process, offering valuable techniques for the enantioselective synthesis of amines, which is crucial in the development of pharmaceuticals and fine chemicals (Sakai et al., 2004).

Diastereomer Separation

Dombrády Zs, Pálovics, and Fogassy (2019) described an effective method for the resolution of racemic compound 1-phenylpropane-amine to obtain pure enantiomers. The study emphasizes the therapeutic and research significance of these enantiomers in pharmaceutical and organic chemical research, suggesting a potential role in the synthesis of molecules like Selegiline and Tamsulozine (Dombrády Zs et al., 2019).

Antimicrobial Agents Synthesis

Bhat et al. (2016) reported the synthesis of a series of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. The study demonstrated the antimicrobial efficacy of these compounds and their moderate to good antioxidant activities, suggesting their potential use in developing new antimicrobial agents (Bhat et al., 2016).

Mechanism of Action

This is typically used in the context of drugs to describe how they exert their effects at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

(1R)-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7,14H,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSKXURJVQNHMS-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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